
Methyl (Z)-14-methylhexadec-8-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-14-methylhexadec-8-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its long carbon chain and the presence of a double bond in the E-configuration, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl (E)-14-methylhexadec-8-enoate can be synthesized through the esterification reaction between 14-methylhexadec-8-enoic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl (E)-14-methylhexadec-8-enoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure ester.
化学反应分析
Types of Reactions
Methyl (E)-14-methylhexadec-8-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Methyl (E)-14-methylhexadec-8-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and signaling pathways.
Industry: The ester is used in the flavor and fragrance industry due to its pleasant aroma.
作用机制
The mechanism of action of methyl (E)-14-methylhexadec-8-enoate involves its interaction with various molecular targets, primarily through its ester and double bond functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The double bond can also interact with enzymes and other proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
Methyl palmitate: Similar in structure but lacks the double bond.
Methyl oleate: Contains a double bond but in a different position.
Ethyl (E)-14-methylhexadec-8-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (E)-14-methylhexadec-8-enoate is unique due to the specific position and configuration of its double bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
属性
CAS 编号 |
30689-77-1 |
|---|---|
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC 名称 |
methyl (Z)-14-methylhexadec-8-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h5,7,17H,4,6,8-16H2,1-3H3/b7-5- |
InChI 键 |
KXKSZSXMFYJWFU-ALCCZGGFSA-N |
手性 SMILES |
CCC(C)CCCC/C=C\CCCCCCC(=O)OC |
规范 SMILES |
CCC(C)CCCCC=CCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


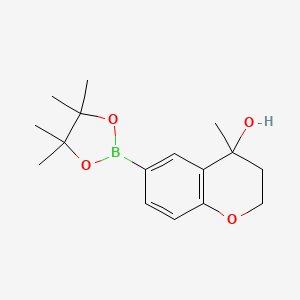
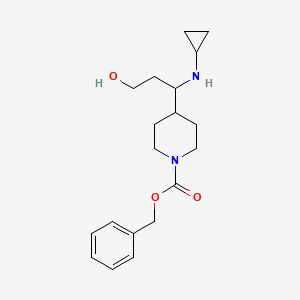
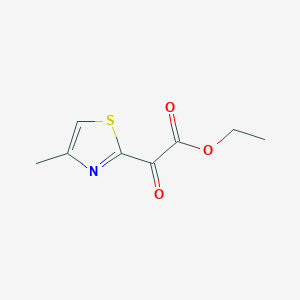
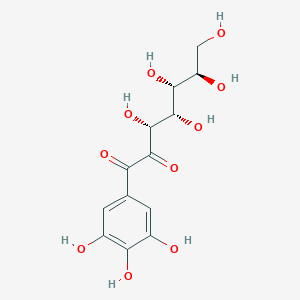


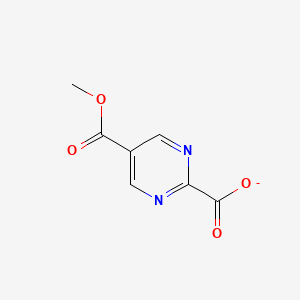

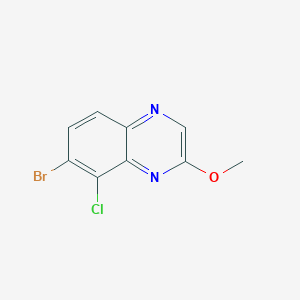
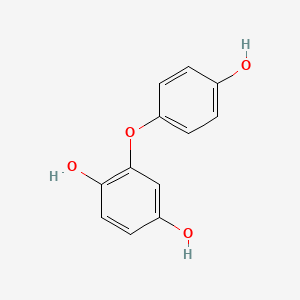
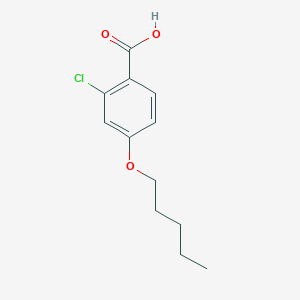

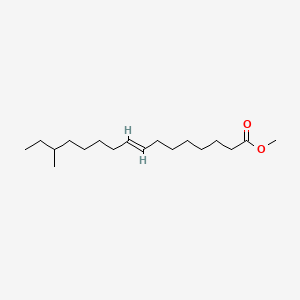
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
